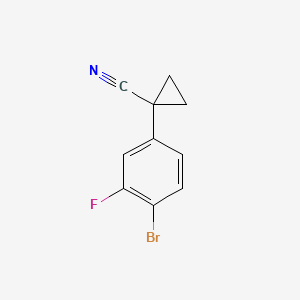

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile

Description

Structural Characterization of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The molecular formula C₁₀H₇BrFN indicates a compact structure containing ten carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom. The molecular weight is precisely calculated as 240.07 grams per mole, reflecting the presence of the heavy halogen substituents on the aromatic ring.

The systematic name describes the molecule's architecture systematically, beginning with the cyclopropane ring as the central structural unit. The carbonitrile group (-CN) is positioned at the 1-carbon of the cyclopropane ring, while the substituted phenyl group is also attached to this same carbon center. The phenyl ring bears two halogen substituents: a bromine atom at the 4-position and a fluorine atom at the 3-position relative to the point of attachment to the cyclopropane ring. This specific substitution pattern creates a unique electronic environment that influences both the molecule's reactivity and its physical properties.

The Chemical Abstracts Service registry number 749269-73-6 provides unambiguous identification of this specific compound in chemical databases and literature. Alternative nomenclature includes the simplified name "1-(4-bromo-3-fluorophenyl)cyclopropanecarbonitrile" and various database-specific identifiers such as MFCD19692057. The Simplified Molecular Input Line Entry System representation C1CC1(C#N)C2=CC(=C(C=C2)Br)F provides a standardized string notation that captures the complete molecular connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrFN |

| Molecular Weight | 240.07 g/mol |

| Chemical Abstracts Service Number | 749269-73-6 |

| International Chemical Identifier Key | KVWJVBSLLYGPIM-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1CC1(C#N)C2=CC(=C(C=C2)Br)F |

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic analysis represents the definitive method for determining precise three-dimensional molecular structure and intermolecular packing arrangements. X-ray crystallography provides atomic-level resolution of molecular geometry, revealing bond lengths, bond angles, and spatial relationships between functional groups. The technique involves diffracting X-rays through crystalline samples, where the regular arrangement of molecules creates characteristic diffraction patterns that can be mathematically analyzed to reconstruct electron density maps.

For cyclopropane-containing compounds, crystallographic studies are particularly valuable because they reveal the characteristic geometric constraints imposed by the three-membered ring system. The cyclopropane ring exhibits significant angle strain, with internal bond angles of approximately 60 degrees compared to the tetrahedral angle of 109.5 degrees in unstrained carbon systems. This strain influences the overall molecular conformation and affects the spatial orientation of substituents attached to the ring.

The presence of both bromine and fluorine substituents on the phenyl ring creates distinctive intermolecular interactions in the crystal lattice. Halogen bonding, particularly involving the bromine atom, can stabilize specific crystal packing arrangements and influence the overall crystal structure. The nitrile group provides additional sites for intermolecular interactions through its polarized carbon-nitrogen triple bond, which can participate in dipole-dipole interactions and hydrogen bonding with neighboring molecules.

Three-dimensional conformational analysis reveals the spatial arrangement of the halogenated phenyl ring relative to the cyclopropane plane. The molecular geometry is influenced by electronic effects from the electron-withdrawing halogen substituents and the nitrile group, which affect the distribution of electron density throughout the molecule. Crystallographic data would provide precise measurements of key structural parameters including the dihedral angle between the phenyl ring and the cyclopropane plane, as well as the exact positioning of the halogen atoms relative to the molecular framework.

Spectroscopic Identification Techniques

Spectroscopic methods provide comprehensive molecular characterization through analysis of electromagnetic radiation interactions with matter. Multiple complementary techniques are essential for complete structural elucidation and confirmation of molecular identity. The unique combination of functional groups in this compound produces distinctive spectroscopic signatures that facilitate unambiguous identification and structural analysis.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about molecular structure through analysis of magnetic nuclei in applied magnetic fields. Proton Nuclear Magnetic Resonance spectroscopy reveals the chemical environment and connectivity of hydrogen atoms throughout the molecule. The cyclopropane ring protons appear as characteristic multiplets in the aliphatic region, typically between 1.0-3.0 parts per million, with coupling patterns that reflect the geometrical constraints of the three-membered ring system.

The aromatic protons on the phenyl ring produce signals in the aromatic region between 7.0-8.0 parts per million, with chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The halogen substituents create distinctive splitting patterns and chemical shift effects that provide information about their relative positions on the aromatic ring. Fluorine-hydrogen coupling can produce additional complexity in the aromatic region, with coupling constants that depend on the spatial relationship between the fluorine atom and neighboring protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon nuclei throughout the molecule. The nitrile carbon appears at a characteristic chemical shift around 115-120 parts per million, reflecting the electron-poor nature of the carbon-nitrogen triple bond. Aromatic carbons produce signals between 120-140 parts per million, with specific chemical shifts influenced by halogen substitution patterns. The cyclopropane carbons appear in the aliphatic region with characteristic chemical shifts that reflect the unique electronic environment of the strained ring system.

| Nuclear Magnetic Resonance Region | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Aromatic Protons | 7.0-8.0 | Phenyl ring hydrogens |

| Cyclopropane Protons | 1.0-3.0 | Three-membered ring hydrogens |

| Nitrile Carbon | 115-120 | Carbon-nitrogen triple bond |

| Aromatic Carbons | 120-140 | Phenyl ring carbons |

Infrared Vibrational Mode Characterization

Infrared spectroscopy analyzes molecular vibrational modes to identify functional groups and structural features. The nitrile group produces a characteristic strong absorption band in the 2200-2300 wavenumber region, corresponding to the carbon-nitrogen triple bond stretching vibration. This frequency range is diagnostic for nitrile functional groups and provides unambiguous identification of this structural feature.

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, with specific frequencies influenced by the halogen substitution pattern on the phenyl ring. The electron-withdrawing effects of bromine and fluorine substituents can shift these frequencies compared to unsubstituted aromatic compounds. Carbon-hydrogen stretching vibrations in aromatic systems typically appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the cyclopropane ring occur in the 2800-3000 wavenumber region.

The presence of carbon-bromine and carbon-fluorine bonds creates additional characteristic absorptions in the fingerprint region below 1500 wavenumbers. Carbon-fluorine stretching vibrations are particularly distinctive, appearing as strong bands in the 1000-1300 wavenumber region. Carbon-bromine stretches occur at lower frequencies, typically in the 500-700 wavenumber range. The combination of these vibrational modes creates a unique infrared fingerprint that enables molecular identification and structural confirmation.

Nitrile compounds frozen in argon and water matrices have been extensively studied to understand their vibrational characteristics. The carbon-nitrogen stretching frequency of nitriles typically falls in the 2300-2200 wavenumber range, with exact frequencies depending on the molecular environment and substitution pattern. The intrinsic strength of nitrile absorptions makes them particularly useful for quantitative analysis and molecular identification in complex mixtures.

| Functional Group | Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Nitrile (C≡N) | 2200-2300 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2800-3000 | Stretching |

| C-F | 1000-1300 | Stretching |

| C-Br | 500-700 | Stretching |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural information through analysis of ionized molecular fragments. The molecular ion peak appears at mass-to-charge ratio 240, corresponding to the molecular weight of the intact compound. The presence of bromine creates a characteristic isotope pattern, with the molecular ion peak and a satellite peak separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Fragmentation pathways provide structural information through analysis of characteristic mass losses and fragment ions. Loss of the nitrile group (mass 26) represents a common fragmentation pathway, producing a fragment ion at mass-to-charge ratio 214. The cyclopropane ring can undergo ring-opening reactions under mass spectrometric conditions, leading to rearranged fragment ions that provide information about the molecular connectivity.

The halogenated phenyl portion of the molecule produces characteristic fragment ions through various elimination and rearrangement processes. Loss of halogen atoms creates fragment ions that help confirm the substitution pattern on the aromatic ring. The combination of bromine and fluorine substituents creates unique fragmentation patterns that distinguish this compound from related structures with different halogen arrangements.

High-resolution mass spectrometry enables precise mass measurements that confirm molecular formula assignments and distinguish between isobaric compounds with the same nominal mass but different elemental compositions. The exact mass of this compound can be calculated from the atomic masses of constituent elements, providing a definitive molecular identification when combined with fragmentation pattern analysis.

| Fragment | Mass-to-Charge Ratio | Loss | Structural Information |

|---|---|---|---|

| Molecular Ion | 240 | - | Complete molecule |

| Base Fragment | 214 | -26 (CN) | Nitrile loss |

| Halogen Loss | 161 | -79 (Br) | Bromine elimination |

| Aromatic Fragment | 95 | -145 | Phenyl portion |

Propriétés

IUPAC Name |

1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWJVBSLLYGPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471063 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749269-73-6 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclopropanation of 4-Bromo-3-fluorophenyl Acetonitrile

- Starting Material: 4-Bromo-3-fluorophenyl acetonitrile (a substituted phenyl acetonitrile derivative).

- Reagents: 1,2-dibromoethane is commonly used as the cyclopropanating agent.

- Base: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous media facilitate the cyclopropanation.

- Solvent: Water or aqueous mixtures are typical, sometimes with phase transfer catalysts to enhance reaction rates.

- Temperature: Optimal temperatures around 60 °C yield better results than higher temperatures (e.g., 100 °C), which reduce yield.

- Phase Transfer Catalysts: Tetra-n-butylammonium bromide (TBAB) significantly accelerates the reaction, reducing reaction time from 12 hours to 4–6 hours and increasing yield (up to 85% in related phenylcyclopropane carbonitriles).

Reaction Mechanism

The base deprotonates the methylene group adjacent to the nitrile, generating a carbanion that undergoes nucleophilic substitution with 1,2-dibromoethane, leading to cyclopropane ring closure and formation of the cyclopropane-1-carbonitrile structure.

Comparative Data on Cyclopropanation Yields and Conditions

Alternative or Supporting Synthetic Approaches

- Starting from 4-bromo-3-fluorobenzyl cyanide: Direct cyclopropanation with a cyclopropane derivative under controlled conditions is reported but less detailed in literature.

- Substitution and Functional Group Transformations: Post-synthesis, the bromine atom on the aromatic ring can be substituted with nucleophiles under suitable conditions, allowing further diversification.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Column Chromatography: Silica gel columns with hexane/ethyl acetate gradients purify the final product.

- Spectroscopic Confirmation:

- IR Spectroscopy: Sharp nitrile stretch near 2200 cm⁻¹.

- NMR (¹H and ¹³C): Aromatic protons deshielded by bromine and fluorine substituents; cyclopropane ring protons show characteristic splitting.

- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight 240.07 g/mol.

Summary Table of Preparation Method

Research Findings and Notes

- The cyclopropanation reaction is sensitive to base type, temperature, and the presence of phase transfer catalysts, which significantly influence yield and reaction time.

- The presence of bromine and fluorine substituents on the phenyl ring impacts electronic properties, affecting reaction kinetics and product stability.

- This synthetic route is adaptable for large-scale synthesis given its straightforward conditions and relatively high yields.

- The compound serves as an intermediate in medicinal chemistry and materials science, underscoring the importance of efficient synthetic methods.

Analyse Des Réactions Chimiques

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened to form linear or branched products.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring or the cyclopropane moiety, significantly altering their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Electronic and Reactivity Differences

- Halogen Effects: The 3-fluoro substituent in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution compared to non-fluorinated analogs like 1-(4-bromophenyl)cyclopropane-1-carbonitrile .

- Nitrile vs. Carboxylic Acid : Replacing the carbonitrile with a carboxylic acid (as in C₁₀H₈BrFO₂) increases polarity and solubility, making it suitable for ionic interactions in drug formulations .

Activité Biologique

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine and fluorine substituent on the aromatic ring, which may influence its interaction with biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A cyclopropane ring

- A carbonitrile functional group

- A brominated and fluorinated phenyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and influencing the compound's binding affinity to various receptors or enzymes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator of certain receptors, affecting signal transduction pathways.

Anti-inflammatory Effects

Cyclopropane derivatives have been explored for their anti-inflammatory properties. In vitro studies suggest that related compounds can inhibit pro-inflammatory cytokine production in BV2 microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions .

Case Study 1: Antimicrobial Screening

A study screened several cyclopropane derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. While the specific data for this compound was not detailed, related compounds showed significant inhibition at concentrations as low as 10 µg/mL.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | 15 mm zone of inhibition | 12 mm zone of inhibition |

| Compound B | 18 mm zone of inhibition | 10 mm zone of inhibition |

Case Study 2: Anti-inflammatory Activity

In a study investigating anti-inflammatory agents, a series of cyclopropane derivatives were tested for their ability to reduce nitric oxide production in BV2 cells. The results indicated that modifications on the phenyl ring significantly influenced biological activity.

| Compound | NO Production Inhibition (%) | Cell Viability (%) |

|---|---|---|

| This compound | TBD | TBD |

| Control (DFB) | 70% | >90% |

Q & A

Q. What factors influence its stability in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.